1-Dibenzofuranamine
Overview
Description
1-Dibenzofuranamine is an organic compound with the molecular formula C₁₂H₉NO. It is a derivative of dibenzofuran, where an amino group is attached to the first carbon of the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dibenzofuranamine can be synthesized through the reduction of 1-nitrodibenzofuran. The typical reaction involves the use of iron powder and ammonium chloride in a mixture of ethanol and water. The reaction is carried out at 50°C for about 3 hours, yielding this compound with a high purity of 99% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 1-nitrodibenzofuran is scalable and can be adapted for larger-scale production. The use of common reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Dibenzofuranamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives of dibenzofuran.
Reduction: Amino derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
1-Dibenzofuranamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-tumor and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-Dibenzofuranamine involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
4-Dibenzofuranamine: Another isomer with the amino group attached to the fourth carbon.
2-Dibenzofuranamine: Amino group attached to the second carbon.
Benzofuran derivatives: Compounds with similar core structures but different functional groups
Uniqueness: 1-Dibenzofuranamine is unique due to its specific position of the amino group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with biological targets and varied applications in research and industry .
Properties
IUPAC Name |
dibenzofuran-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDMUNHSQCVVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345263 | |
Record name | 1-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50548-40-8 | |
Record name | 1-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50548-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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